molecular formula C24H32O4 B139287 3-O-Methyl 6-keto 17beta-estradiol 17-O-tetrahydropyran CAS No. 174497-42-8

3-O-Methyl 6-keto 17beta-estradiol 17-O-tetrahydropyran

Cat. No.: B139287
CAS No.: 174497-42-8
M. Wt: 384.5 g/mol
InChI Key: XTZUNKVZLDGOEJ-ZTLVKAOKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-O-Methyl 6-keto 17beta-estradiol 17-O-tetrahydropyran is a complex organic molecule with a unique structure. It belongs to the class of cyclopenta[a]phenanthrenes, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-Methyl 6-keto 17beta-estradiol 17-O-tetrahydropyran involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. Common synthetic routes include:

    Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization of appropriate precursors.

    Functional Group Transformations: Introduction of methoxy, methyl, and oxan-2-yloxy groups through various functional group transformations.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include:

    Catalytic Reactions: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Techniques such as chromatography and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-O-Methyl 6-keto 17beta-estradiol 17-O-tetrahydropyran: undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate and chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.

    Substitution Reagents: Such as halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-O-Methyl 6-keto 17beta-estradiol 17-O-tetrahydropyran: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-O-Methyl 6-keto 17beta-estradiol 17-O-tetrahydropyran involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Such as enzymes, receptors, and ion channels.

    Pathways: Involvement in signaling pathways that regulate cellular processes.

Comparison with Similar Compounds

3-O-Methyl 6-keto 17beta-estradiol 17-O-tetrahydropyran: can be compared with other similar compounds, such as:

    Cyclopenta[a]phenanthrenes: Compounds with similar core structures but different functional groups.

    Steroids: Compounds with similar biological activities but different structural features.

This compound is unique due to its specific functional groups and stereochemistry, which contribute to its distinct properties and applications.

Properties

IUPAC Name

(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-17-(oxan-2-yloxy)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O4/c1-24-11-10-17-16-7-6-15(26-2)13-19(16)21(25)14-18(17)20(24)8-9-22(24)28-23-5-3-4-12-27-23/h6-7,13,17-18,20,22-23H,3-5,8-12,14H2,1-2H3/t17-,18-,20+,22+,23?,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZUNKVZLDGOEJ-ZTLVKAOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OC4CCCCO4)CC(=O)C5=C3C=CC(=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC4CCCCO4)CC(=O)C5=C3C=CC(=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455234
Record name (8R,9S,13S,14S,17S)-3-methoxy-13-methyl-17-(oxan-2-yloxy)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174497-42-8
Record name (8R,9S,13S,14S,17S)-3-methoxy-13-methyl-17-(oxan-2-yloxy)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.